molecular formula C6H5Br2NO B15230682 (5,6-Dibromopyridin-2-yl)methanol CAS No. 1227601-26-4

(5,6-Dibromopyridin-2-yl)methanol

Cat. No.: B15230682
CAS No.: 1227601-26-4
M. Wt: 266.92 g/mol
InChI Key: VBLHXYOGMWOPHB-UHFFFAOYSA-N
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Description

(5,6-Dibromopyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 5 and 6 positions of the pyridine ring and a hydroxymethyl group at the 2 position makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dibromopyridin-2-yl)methanol typically involves the bromination of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 2-pyridinemethanol using bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination step is often optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dibromopyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative without bromine.

    Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.

    Reduction: Formation of 2-pyridinemethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5,6-Dibromopyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5,6-Dibromopyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-2-yl)methanol: Similar structure but with only one bromine atom.

    (6-Bromopyridin-2-yl)methanol: Similar structure but with bromine at the 6 position only.

    (3,6-Dibromopyridin-2-yl)methanol: Similar structure but with bromine atoms at the 3 and 6 positions.

Uniqueness

(5,6-Dibromopyridin-2-yl)methanol is unique due to the presence of two bromine atoms at the 5 and 6 positions, which significantly influences its chemical reactivity and applications. This unique substitution pattern allows for selective reactions and the formation of specific products that are not easily achievable with other similar compounds.

Properties

CAS No.

1227601-26-4

Molecular Formula

C6H5Br2NO

Molecular Weight

266.92 g/mol

IUPAC Name

(5,6-dibromopyridin-2-yl)methanol

InChI

InChI=1S/C6H5Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2

InChI Key

VBLHXYOGMWOPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)Br)Br

Origin of Product

United States

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